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Compound of Interest

Compound Name: DOPE

Cat. No.: B7801613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a naturally occurring, neutral

phospholipid that plays a pivotal role in the formulation of lipid-based drug delivery systems. Its

unique physicochemical properties, particularly its propensity to form non-lamellar structures in

response to environmental cues, make it an indispensable component in formulations designed

for the intracellular delivery of therapeutics, including nucleic acids and small molecule drugs.

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of DOPE, detailed experimental protocols for its characterization, and

visualizations of key processes and workflows.

Core Physicochemical Properties of DOPE
The utility of DOPE in drug delivery is intrinsically linked to its molecular structure and behavior

in aqueous environments. Key properties are summarized below.

Molecular Structure and Properties
DOPE consists of a glycerol backbone, two unsaturated oleic acid chains at the sn-1 and sn-2

positions, and a phosphoethanolamine headgroup. The cis-double bond in each oleoyl chain

introduces a kink, which is crucial for its phase behavior.
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Property Value Reference

Chemical Formula C41H78NO8P [1][2]

Molecular Weight 744.03 g/mol [1][2]

Headgroup Phosphoethanolamine [3]

Acyl Chains 2 x Oleic Acid (18:1, cis-Δ9) [4]

Phase Behavior and Transition Temperatures
DOPE exhibits complex phase behavior, transitioning between different liquid crystalline

phases as a function of temperature and hydration. The two most relevant transitions for its

application are the gel-to-liquid crystalline (lamellar) transition and the lamellar-to-inverted

hexagonal phase transition.

Phase Transition Temperature Description Reference

Gel-to-Liquid

Crystalline (Tm)
-16°C

Transition from a more

ordered gel phase to a

fluid lamellar (Lα)

phase.

[5]

Lamellar (Lα) to

Inverted Hexagonal

(HII) (Th)

10°C

Transition from a

bilayer structure to a

non-lamellar, inverted

hexagonal phase.

[5]

The transition to the HII phase is particularly significant. In this phase, the lipid molecules

arrange into cylindrical micelles with the hydrocarbon chains oriented outwards and the polar

headgroups surrounding a central aqueous core. This structure is non-bilayer and is critical for

the fusogenic properties of DOPE.

pH Sensitivity and Fusogenic Properties
DOPE is known for its pH-sensitive behavior. At neutral pH, the small ethanolamine headgroup

results in a conical molecular shape that favors the formation of the inverted hexagonal (HII)
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phase. However, in combination with cationic lipids in liposomes, the overall structure can be

stabilized into a lamellar bilayer.

Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) can protonate the

ethanolamine headgroup of DOPE, altering its effective headgroup size and promoting the

transition from the lamellar (Lα) to the inverted hexagonal (HII) phase. This phase transition

disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the

cytoplasm. This "endosomal escape" mechanism is a key reason for the inclusion of DOPE in

many lipid nanoparticle formulations for gene and drug delivery.[5][6][7]

Experimental Protocols
Characterizing DOPE-containing liposomes is essential to ensure their quality, stability, and

efficacy as drug delivery vehicles. The following are detailed protocols for key experimental

techniques.

Preparation of DOPE-Containing Liposomes by Thin-
Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be

processed further to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles

(LUVs).

Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Other lipid components (e.g., cationic lipids like DOTAP, cholesterol)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Round-bottom flask

Rotary evaporator

Nitrogen gas stream
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Water bath

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

Lipid Film Formation:

Dissolve DOPE and other lipids in chloroform or a chloroform:methanol mixture in a round-

bottom flask.

Attach the flask to a rotary evaporator and rotate it in a water bath set above the gel-to-

liquid crystalline transition temperature of the lipid mixture.

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on

the inner surface of the flask.

Dry the film further under a gentle stream of nitrogen gas for at least 1-2 hours to remove

any residual solvent.

Hydration:

Add the aqueous hydration buffer to the flask containing the lipid film. The buffer should be

pre-warmed to a temperature above the phase transition temperature of the lipids.

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming

a milky dispersion of multilamellar vesicles (MLVs).

Vesicle Sizing (Extrusion):

To obtain vesicles with a uniform size distribution, subject the MLV suspension to

extrusion.

Load the MLV suspension into a gas-tight syringe and assemble the extruder with a

polycarbonate membrane of the desired pore size (e.g., 100 nm).

Force the lipid suspension through the membrane multiple times (typically 11-21 passes).

This process should be carried out at a temperature above the lipid phase transition
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temperature.

The resulting translucent suspension contains unilamellar vesicles of a defined size.

Lipid Film Formation Hydration Sizing

Dissolve Lipids Evaporate Solvent
Rotary Evaporation

Dry Film
Nitrogen Stream

Add Buffer Agitate
Vortexing

Extrusion Final Liposomes

Click to download full resolution via product page

Fig. 1: Workflow for DOPE-containing liposome preparation.

Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution, polydispersity index (PDI), and zeta potential of

liposomes in suspension.

Instrumentation:

A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

Sample Preparation:

Dilute the liposome suspension in the same buffer used for hydration to an appropriate

concentration to avoid multiple scattering effects. A typical dilution is 1:100.

Size Measurement:

Transfer the diluted sample to a clean cuvette.

Place the cuvette in the DLS instrument.

Set the measurement parameters, including temperature (e.g., 25°C), and allow the

sample to equilibrate.
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Perform the measurement. The instrument software will analyze the fluctuations in

scattered light intensity caused by the Brownian motion of the liposomes and calculate the

hydrodynamic diameter and PDI.

Zeta Potential Measurement:

For zeta potential, transfer the diluted sample to a specialized folded capillary cell.

Place the cell in the instrument.

The instrument applies an electric field and measures the velocity of the particles

(electrophoretic mobility) to calculate the zeta potential.

Parameter Typical Values for LUVs Significance

Hydrodynamic Diameter (Z-

average)
80 - 200 nm

Indicates the average size of

the liposomes.

Polydispersity Index (PDI) < 0.2

A measure of the width of the

size distribution. Lower values

indicate a more monodisperse

sample.

Zeta Potential

Varies with formulation

(typically positive for cationic

liposomes)

Indicates the surface charge of

the liposomes, which is crucial

for stability and interaction with

biological membranes.

Characterization by Differential Scanning Calorimetry
(DSC)
DSC is used to measure the phase transition temperatures (Tm and Th) and the enthalpy of

these transitions.

Instrumentation:

A differential scanning calorimeter.
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Procedure:

Sample Preparation:

Accurately weigh a small amount of the liposome suspension into a DSC pan.

Seal the pan hermetically.

Prepare a reference pan containing the same amount of buffer.

Measurement:

Place the sample and reference pans in the DSC cell.

Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that

encompasses the expected phase transitions.

The instrument measures the difference in heat flow required to raise the temperature of

the sample and the reference.

The resulting thermogram will show endothermic peaks at the phase transition

temperatures. The area under the peak corresponds to the enthalpy of the transition.

Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique to determine the phase structure (e.g., lamellar vs. hexagonal) of

lipid dispersions.

Instrumentation:

A SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

Sample Preparation:

Load the concentrated liposome dispersion into a thin-walled quartz capillary.

Seal the capillary.
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Measurement:

Mount the capillary in the sample holder of the SAXS instrument.

Expose the sample to the X-ray beam.

The scattered X-rays are collected by the detector, generating a 2D scattering pattern.

Data Analysis:

The 2D pattern is radially integrated to obtain a 1D plot of scattering intensity versus the

scattering vector (q).

The positions of the diffraction peaks are used to identify the lipid phase. For a lamellar

(Lα) phase, the peak positions are in the ratio 1:2:3... For an inverted hexagonal (HII)

phase, the peak positions are in the ratio 1:√3:2:√7...[8]

Dynamic Light Scattering (DLS) Differential Scanning Calorimetry (DSC) Small-Angle X-ray Scattering (SAXS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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